1-(3-Fluorophenyl)propan-1-amine
Overview
Description
1-(3-Fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H12FN. It is a derivative of phenylpropanamine, where a fluorine atom is substituted at the third position of the phenyl ring.
Scientific Research Applications
1-(3-Fluorophenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter release and reuptake.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
- Resulting Changes : Increased dopamine and norepinephrine levels enhance alertness, mood, and arousal .
- Downstream Effects : These pathways modulate attention, motivation, and overall central nervous system activity .
- ADME Properties :
- Impact on Bioavailability : Its properties make it a candidate for transdermal infusion .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
1-(3-Fluorophenyl)propan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine, norepinephrine, and serotonin. By inhibiting monoamine oxidase, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, it enhances the release of dopamine and norepinephrine, leading to increased neuronal activity. This compound also affects gene expression by upregulating genes involved in neurotransmitter synthesis and release .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a monoamine releaser. It binds to monoamine transporters, such as the dopamine transporter, norepinephrine transporter, and serotonin transporter, and induces the release of these neurotransmitters into the synaptic cleft. Additionally, it inhibits the reuptake of these neurotransmitters, prolonging their action. This dual mechanism of action results in increased neurotransmitter levels and enhanced synaptic transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and downregulation of neurotransmitter synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it enhances locomotor activity and increases alertness. At higher doses, it can induce hyperactivity, stereotypic behaviors, and even neurotoxicity. Toxicological studies have shown that high doses of this compound can lead to oxidative stress and neuronal damage .
Metabolic Pathways
This compound is metabolized primarily in the liver through oxidative deamination and hydroxylation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, particularly CYP2D6. The metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine. The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the central nervous system. The compound interacts with transporters such as the dopamine transporter and norepinephrine transporter, facilitating its uptake into neurons. Additionally, binding proteins in the plasma can influence its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of neurons. It accumulates in synaptic vesicles, where it displaces neurotransmitters and promotes their release. This localization is crucial for its activity as a monoamine releaser. Post-translational modifications, such as phosphorylation, can also affect its targeting to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 3-fluoronitropropane using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another method includes the reductive amination of 3-fluorophenylacetone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted phenylpropanamines
Comparison with Similar Compounds
3-Fluoroamphetamine: Similar in structure but with a different substitution pattern on the phenyl ring.
4-Fluoroamphetamine: Another fluorinated amphetamine derivative with similar stimulant properties.
3-Methylamphetamine: A methylated analogue with comparable pharmacological effects.
Uniqueness: 1-(3-Fluorophenyl)propan-1-amine is unique due to its specific substitution pattern, which influences its pharmacological profile and chemical reactivity. The presence of the fluorine atom at the third position of the phenyl ring imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(3-fluorophenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVGBCCRQCRIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627639 | |
Record name | 1-(3-Fluorophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473732-57-9 | |
Record name | 1-(3-Fluorophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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